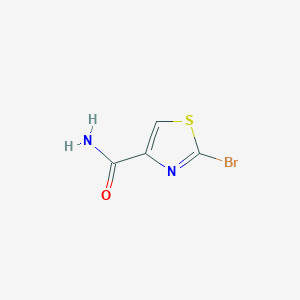

2-Bromothiazole-4-carboxamide

Description

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. tandfonline.comnih.gov This structural motif is present in a wide array of biologically active compounds, including a number of clinically approved drugs. nih.govbohrium.com Its versatility stems from its ability to engage in various biological interactions, contributing to a broad spectrum of pharmacological activities. tandfonline.comjetir.orgnih.gov

Thiazole derivatives have been extensively investigated and have shown potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.gov The thiazole nucleus is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. kuey.net The adaptability of the thiazole scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of molecules and develop new therapeutic candidates with improved efficacy and safety profiles. jetir.orgfabad.org.tr The ongoing exploration of thiazole-based compounds underscores their enduring importance in the quest for new medicines. bohrium.comfabad.org.tr

Overview of 2-Bromothiazole-4-carboxamide as a Research Compound

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the second position and a carboxamide group at the fourth position. cymitquimica.com This specific arrangement of functional groups makes it a valuable building block in synthetic organic chemistry. cymitquimica.com The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. cymitquimica.com

The carboxamide group can participate in hydrogen bonding, which is a crucial interaction in biological systems. This feature, combined with the inherent biological relevance of the thiazole core, positions this compound as a compound of interest in medicinal chemistry research. cymitquimica.com It is primarily utilized in research and development, particularly in the discovery of new pharmaceutical agents. chemscene.comsigmaaldrich.com

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| CAS Number | 848501-94-0 |

| Molecular Formula | C₄H₃BrN₂OS |

| Molecular Weight | 207.05 g/mol |

| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxamide |

| InChI Key | FELGLJBDEZWZPW-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. chemscene.comsigmaaldrich.comchemicalbook.comfinetechnology-ind.com

Role of Halogenated Thiazoles in Synthetic and Medicinal Chemistry Development

The introduction of halogen atoms, such as bromine, into the thiazole ring significantly influences the compound's chemical and biological properties. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. cymitquimica.com Furthermore, the bromine atom in a compound like 2-bromothiazole (B21250) acts as a versatile synthetic handle, enabling a variety of chemical transformations. chemimpex.com This allows for the creation of diverse libraries of compounds for biological screening. chemimpex.com

In medicinal chemistry, halogenated thiazoles are explored for their potential to interact with specific biological targets. The presence of a halogen can lead to enhanced binding affinity and selectivity for enzymes and receptors. nih.gov Research has shown that the incorporation of halogens into thiazole derivatives can lead to increased inhibitory activity against various biological targets. nih.gov Specifically, halogenated thiazoles are investigated for their potential as antimicrobial and anticancer agents. nih.gov The strategic use of halogenation is a key strategy in the design and development of new therapeutic agents. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGLJBDEZWZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671913 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848501-94-0 | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromothiazole 4 Carboxamide and Its Derivatives

Strategies for the Preparation of 2-Bromothiazole-4-carboxylic Acid Precursors

The synthesis of the essential intermediate, 2-bromothiazole-4-carboxylic acid, is principally achieved through two distinct methodologies: the hydrolysis of a corresponding ester or via a halogen-metal exchange followed by carboxylation.

Ester Hydrolysis Approaches

A prevalent and traditional method for obtaining 2-bromothiazole-4-carboxylic acid is through the saponification of its ester derivatives, most commonly the ethyl or methyl ester. This process involves the cleavage of the ester bond under basic conditions to yield the carboxylate salt, which is subsequently acidified to produce the final carboxylic acid.

The synthesis typically begins with the formation of an ester precursor, such as ethyl 2-bromothiazole-4-carboxylate. This precursor can be synthesized from ethyl 2-aminothiazole-4-carboxylate via a diazotization reaction. The subsequent hydrolysis is an efficient step to yield the target carboxylic acid. Alkaline hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, making it a highly effective method. commonorganicchemistry.combldpharm.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

A common procedure involves heating the ester with an aqueous solution of a base like sodium hydroxide. An alternative method utilizes a solution of potassium carbonate in methanol, which has been reported as a simple and high-yielding approach that simplifies the post-reaction workup compared to traditional methods using sodium hydroxide aqueous solutions.

Table 1: Representative Conditions for Ester Hydrolysis

| Reagents | Solvent | General Conditions |

|---|---|---|

| Ethyl 2-bromothiazole-4-carboxylate, Sodium Hydroxide (NaOH) | Water/Alcohol Co-solvent | Heating under reflux, followed by acidification (e.g., with HCl). |

| Ethyl 2-bromothiazole-4-carboxylate, Potassium Carbonate (K2CO3) | Methanol | Heating under reflux, followed by acidification. |

Halogen-Metal Exchange and Carboxylation Reactions

An alternative strategy for synthesizing the carboxylic acid precursor involves the use of organometallic intermediates derived from a di-halogenated thiazole (B1198619). This method leverages the regioselective nature of halogen-metal exchange reactions. wikipedia.org

The synthesis commences with 2,4-dibromothiazole (B130268). This starting material can undergo a regioselective bromo-lithium exchange at the more reactive C-4 position. nih.gov This selectivity is achieved by treating 2,4-dibromothiazole with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at very low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting 2-bromo-4-lithiothiazole intermediate is a potent nucleophile.

This lithiated species is then quenched with a suitable electrophile to install the carboxylic acid group. The most common electrophile for this purpose is carbon dioxide (CO2), often used in its solid form (dry ice). The organolithium attacks the carbon atom of CO2, and a subsequent acidic workup protonates the resulting carboxylate to furnish 2-bromothiazole-4-carboxylic acid. This method offers a direct route to the carboxylic acid from a readily available di-halogenated precursor. nih.govnih.gov

Table 2: General Protocol for Halogen-Metal Exchange and Carboxylation

| Step | Starting Material | Reagents | Solvent | Key Intermediate |

|---|---|---|---|---|

| 1. Halogen-Metal Exchange | 2,4-Dibromothiazole | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 2-Bromo-4-lithiothiazole |

| 2. Carboxylation | 2-Bromo-4-lithiothiazole | Carbon Dioxide (CO2), then Acid (e.g., HCl) | Tetrahydrofuran (THF) | 2-Bromothiazole-4-carboxylic acid |

Amidation Reactions for Carboxamide Formation

Once 2-bromothiazole-4-carboxylic acid is obtained, the final step is the formation of the amide bond to yield 2-bromothiazole-4-carboxamide. This is typically achieved through coupling reactions with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt.

Coupling Reactions with Amine Derivatives

The conversion of the carboxylic acid to the carboxamide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This is accomplished using a variety of coupling reagents that have been developed, particularly in the field of peptide synthesis. mychemblog.com

The Steglich esterification, a mild method for forming ester bonds, can be adapted for amide synthesis. wikipedia.org The core of this method is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. organic-chemistry.org

In the context of forming this compound, 2-bromothiazole-4-carboxylic acid is treated with DCC in the presence of an amine source. For the synthesis of the primary amide, aqueous ammonia or a related ammonia surrogate would be used. While the Steglich esterification often requires a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with alcohols, amines are generally stronger nucleophiles and can react with the O-acylisourea intermediate directly. wikipedia.orgorganic-chemistry.org The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) at room temperature. A significant byproduct of this reaction is the dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and can be removed by filtration. wikipedia.org

Table 3: Typical Reagents for Steglich Amidation

| Component | Example Reagent | Function |

|---|---|---|

| Carboxylic Acid | 2-Bromothiazole-4-carboxylic acid | Substrate |

| Coupling Agent | DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid. |

| Nucleophile | Ammonia (or ammonium source) | Forms the amide bond. |

| Catalyst (Optional) | DMAP (4-Dimethylaminopyridine) | Acyl-transfer catalyst. |

| Solvent | Dichloromethane (DCM) | Reaction medium. |

A more modern and highly efficient method for amide bond formation utilizes aminium-based coupling reagents, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. sigmaaldrich.com HATU is known for its high reactivity, fast reaction times, and suppression of side reactions. researchgate.net

The mechanism of HATU-mediated coupling involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA). commonorganicchemistry.com This generates a highly reactive OAt-active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comcommonorganicchemistry.com This active ester then rapidly reacts with the amine nucleophile to form the desired amide with high efficiency. commonorganicchemistry.com The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. commonorganicchemistry.com The byproducts of this reaction are generally water-soluble, which can simplify the purification of the final product. researchgate.net

Table 4: Common Conditions for HATU-Catalyzed Amidation

| Component | Example Reagent | Function |

|---|---|---|

| Carboxylic Acid | 2-Bromothiazole-4-carboxylic acid | Substrate |

| Coupling Agent | HATU | Forms a highly reactive OAt-ester. |

| Nucleophile | Ammonia (or ammonium source) | Forms the amide bond. |

| Base | DIEA (N,N-Diisopropylethylamine) | Deprotonates the carboxylic acid. |

| Solvent | DMF (N,N-Dimethylformamide) | Reaction medium. |

One-Pot Amidation Methods from Heteroaryl Bromides

One such approach involves a sequence of carbonylation, chlorination, and ammonolysis starting from 2-bromothiazole (B21250). google.com In this process, the heteroaryl bromide is first converted into an organometallic intermediate, typically a lithium salt, which then reacts with carbon dioxide to form a carboxylate. This intermediate is subsequently activated, for instance by conversion to an acyl chloride, and finally reacted with an amine source to yield the desired carboxamide. The entire sequence can be performed in a "one-boiler" mode, making it suitable for larger-scale industrial production. google.com

Another strategy involves palladium-catalyzed carbonylation reactions. In these methods, a heteroaryl bromide, a source of carbon monoxide (e.g., CO gas or a CO precursor), and an amine are reacted in the presence of a palladium catalyst and a base. mdpi.com This approach facilitates the direct formation of the amide bond from the aryl halide. While broadly applicable to aryl and heteroaryl bromides, the specific conditions must be optimized for the 2-bromothiazole scaffold to ensure high efficiency and prevent side reactions.

Table 1: Conceptual One-Pot Amidation from 2-Bromothiazole

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Metalation | n-Butyllithium, THF, -78 °C | 2-Lithio-thiazole derivative | Generation of a nucleophilic carbon at the 2-position. |

| 2. Carboxylation | CO2 (gas or solid) | Thiazole-2-carboxylate salt | Introduction of the carboxyl group. google.com |

| 3. Activation | Thionyl chloride (SOCl2) or Oxalyl chloride | Thiazole-2-acyl chloride | Formation of a reactive acyl intermediate. |

Functionalization and Derivatization Strategies of the Thiazole Core

The this compound core is a versatile template for chemical modification. The presence of the reactive bromine atom at the 2-position and the modifiable carboxamide sidechain at the 4-position allows for extensive derivatization.

Nucleophilic Substitutions and Coupling Reactions at the Bromine Position

The bromine atom at the C2 position of the thiazole ring is susceptible to replacement by various nucleophiles, a characteristic that makes it a valuable handle for introducing molecular diversity. chemimpex.comresearchgate.net The electron-deficient nature of the thiazole ring facilitates these substitution reactions.

Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce nitrogen, oxygen, or sulfur-based nucleophiles. For instance, 2-bromothiazole derivatives can react with amines to form 2-aminothiazole (B372263) compounds. researchgate.net Similarly, reaction with thiols can lead to the formation of thioethers through C-S cross-coupling, which can be mediated by catalysts like a Pd/Cu system. researchgate.net

Key Findings from Research:

The reaction of 2-bromothiazole with amines proceeds via a "non-aromatic" nucleophilic substitution pathway. researchgate.net

Quantum chemical studies have been used to predict the most probable products and reaction pathways for SNAr reactions on the thiazole core. researchgate.net

The anchimeric assistance from adjacent heteroatoms, like selenium in related thiaselenole systems, can significantly influence the reactivity and regioselectivity of nucleophilic substitution at a brominated position. nih.gov

Modifications of the Carboxamide Sidechain

The carboxamide group at the 4-position offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties. Standard transformations of the primary amide group can be applied to the thiazole scaffold.

Common Modification Strategies:

Hydrolysis: The carboxamide can be hydrolyzed back to the corresponding carboxylic acid (2-Bromothiazole-4-carboxylic acid) under acidic or basic conditions. This carboxylic acid is a key intermediate for creating other derivatives, such as esters or different amides via coupling reactions. nih.gov

Dehydration: Treatment with dehydrating agents can convert the carboxamide into the corresponding nitrile (2-bromo-4-cyanothiazole), which is a versatile functional group for further transformations.

N-Substitution: The amide nitrogen can be alkylated or acylated, though this often requires protection-deprotection strategies to achieve selectivity.

Conversion to other functional groups: The carboxamide can be a precursor for other functional groups. For example, in a related system, an ester was converted to a hydroxamic acid derivative, demonstrating the potential for diverse functionalization at this position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and have been extensively applied to functionalize heteroaryl halides, including 2-bromothiazole derivatives. nih.govscience.gov These reactions allow for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl substituents at the 2-position.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent (boronic acid or ester) with a halide, is particularly prominent. libretexts.orgyonedalabs.com The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent system. The general mechanism proceeds through three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Other important palladium-catalyzed reactions for functionalizing 2-bromothiazoles include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents. acs.orgresearchgate.net

Sonogashira Coupling: Couples the halide with a terminal alkyne to introduce alkynyl substituents. acs.orgresearchgate.net

These reactions are highly regioselective, occurring preferentially at the more electron-deficient 2-position when multiple halogen atoms are present, as in 2,4-dibromothiazole. acs.orgthieme-connect.comnih.gov This selectivity allows for the stepwise and controlled synthesis of complex, polysubstituted thiazoles. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Heteroaryl Bromides

| Heteroaryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2'-bromo-2-aryl benzothiazole (B30560) | Various aryl boronic acids | Pd2(dba)3 (ligand-free) | Na2CO3 | 2',2-Diaryl benzothiazole | Up to 99% | nih.gov |

| 2-amino-5-bromothiazole derivative | 4-fluorophenylboronic acid | Not specified | Not specified | 2-amino-5-(4-fluorophenyl)thiazole derivative | Good | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Bromothiazole 4 Carboxamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 2-bromothiazole-4-carboxamide derivatives are significantly influenced by the nature and position of various substituents. Research into related thiazole-based compounds has demonstrated that even minor structural modifications can lead to substantial changes in activity. For instance, in a series of thiazole (B1198619)/thiadiazole carboxamide derivatives designed as c-Met kinase inhibitors, the introduction of different groups on the thiazole ring and the carboxamide nitrogen led to a wide range of inhibitory concentrations (IC50). nih.gov

The electronic properties of substituents play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the biological activity of benzazole derivatives. esisresearch.org This principle can be extrapolated to the this compound scaffold, where such groups could modulate the electron density of the thiazole ring and influence its interaction with biological targets. Conversely, the introduction of electron-donating groups may have a different impact, highlighting the need for systematic exploration. juniperpublishers.com

The position of substituents is equally important. For example, in a study of benzo[b]thiophene-3-carboxylic acid derivatives, the placement of a 1-methyl-1H-pyrazol group at the C-5 position was found to enhance anti-proliferative activity. researchgate.net This underscores the importance of a comprehensive mapping of the chemical space around the this compound core to identify key "hotspots" for substitution.

The following table summarizes the IC50 values of some thiazole carboxamide derivatives, illustrating the impact of different substituents on their potency as c-Met kinase inhibitors.

| Compound | R1 | R2 | Moiety | IC50 (nM) |

| 51e | H | C6H5 | Thiazole carboxamide (C3) | 34.48 |

| 51f | H | 4-F-C6H5 | Thiazole carboxamide (C3) | 29.05 |

| 51g | H | C6H5 | Thiazole carboxamide (C4) | 39.36 |

| 51h | H | 4-F-C6H5 | Thiazole carboxamide (C4) | 35.42 |

| 51ak | - | - | Thiazole-2-carboxamide (C3) | 3.89 |

| 51al | - | - | Thiazole-2-carboxamide (C3) | 5.23 |

| 51am | - | - | Thiazole-2-carboxamide (C3) | 2.54 |

| 51an | - | - | Thiazole-2-carboxamide (C3) | 3.73 |

Data sourced from a study on thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. nih.gov

Impact of the Bromine Atom at the 2-Position on Reactivity and Bioactivity

The bromine atom at the 2-position of the thiazole ring is a key feature of the this compound scaffold, significantly impacting both its chemical reactivity and biological activity. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. researchgate.net The presence of bromine can therefore facilitate or enhance interactions within a receptor's binding pocket.

From a reactivity standpoint, the bromine atom serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position. This chemical versatility is invaluable for the generation of diverse compound libraries for SAR studies.

Exploration of Different Moieties at the 4-Carboxamide Position

The 4-carboxamide moiety is a critical component of the this compound scaffold, as it provides a key point of interaction with biological targets and a site for significant chemical modification. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition.

Studies on related thiazole carboxamides have shown that the nature of the substituent on the carboxamide nitrogen (the "R" group in an N-R-carboxamide) can dramatically affect biological activity. nih.gov For instance, varying this group from simple alkyl or aryl moieties to more complex heterocyclic systems can modulate potency and selectivity. This is because the substituent at this position can occupy different sub-pockets within a binding site, leading to differential interactions.

In the context of c-Met kinase inhibitors, derivatives with a thiazole-2-carboxamide linker (C3) generally exhibited higher potency than those with a thiazole-4-carboxamide (B1297466) (C4) linker, suggesting that the orientation of the carboxamide group relative to the thiazole ring is a key determinant of activity. nih.gov Furthermore, the structure-activity relationship of benzo[b]thiophene-3-carboxamide (B1297106) derivatives demonstrated that the carboxamide group at the C-3 position was crucial for anti-proliferative activity against breast cancer cells. researchgate.net This highlights the importance of the spatial arrangement of the carboxamide and its potential for forming key interactions.

The following table illustrates the effect of modifications at the carboxamide position on the inhibitory activity of certain thiazole derivatives against c-Met kinase.

| Compound | Linker Moiety | IC50 (nM) |

| 51e | Thiazole-2-carboxamide (C3) | 34.48 |

| 51g | Thiazole-4-carboxamide (C4) | 39.36 |

| 51f | Thiazole-2-carboxamide (C3) | 29.05 |

| 51h | Thiazole-4-carboxamide (C4) | 35.42 |

Data sourced from a study on thiazole/thiadiazole carboxamide scaffold-based derivatives. nih.gov

Conformational Analysis and Molecular Recognition Aspects

The three-dimensional conformation of this compound derivatives is a critical factor in their ability to bind to biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how this is influenced by different substituents. The rigidity or flexibility of the molecule can impact its binding affinity and selectivity.

Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and potentially halogen bonds involving the bromine atom. The thiazole ring itself is a relatively rigid and planar moiety, which can serve as a scaffold to orient substituents in a defined manner. The torsion angles between the thiazole ring, the carboxamide group, and any aryl substituents are key conformational parameters.

In a study of thiazole-5-carboxamide (B1230067) derivatives, the orientation of the phenyl ring at the 2-position and the substituted phenyl group on the carboxamide were important for anticancer activity. mdpi.com Computational modeling and docking studies can provide valuable insights into the binding modes of these compounds and help to rationalize the observed SAR. For instance, such studies can reveal how a particular substituent might induce a conformational change that either favors or disfavors binding to a target. juniperpublishers.com

Comparative SAR with Related Thiazole-Carboxamide Scaffolds

Comparing the SAR of this compound with that of other thiazole-carboxamide scaffolds provides valuable context and can reveal broader principles of molecular recognition. For example, a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors showed that thiazole carboxamides were generally more potent than their thiadiazole counterparts. nih.gov This suggests that the specific arrangement of heteroatoms in the five-membered ring is crucial for optimal interaction with the target.

Furthermore, a comparison between thiazole-2-carboxamides and thiazole-4-carboxamides revealed that the former generally exhibited higher potency in the c-Met kinase assay. nih.gov This highlights the importance of the regiochemistry of the carboxamide group on the thiazole ring.

Biological Activities and Pharmacological Potential of 2 Bromothiazole 4 Carboxamide Analogs

Anticancer and Antiproliferative Activities

Analogs of 2-bromothiazole-4-carboxamide have emerged as a versatile scaffold in the development of novel anticancer agents. Their mechanisms of action are multifaceted, targeting critical pathways involved in cancer cell survival and proliferation.

Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a crucial protein kinase involved in the DNA damage response (DDR) pathway, which prevents the accumulation of DNA damage and ensures proper genome duplication. nih.gov In cancer cells, which often experience high levels of replicative stress and DNA damage, CHK1 activity is frequently elevated to maintain cell cycle progression and survival. nih.gov Consequently, inhibiting CHK1 is a promising therapeutic strategy to overwhelm cancer cells with DNA damage, leading to cell death. nih.gov

Thiazole-4-carboxamide (B1297466) derivatives have been identified as potent inhibitors of CHK1. For instance, 2-aryl-N-(2-(piperazin-1-yl)phenyl)-thiazole-4-carboxamide was discovered as a potent CHK1 inhibitor. nih.gov Analogs such as MU380, which is structurally related to the thiazole (B1198619) carboxamide core, have shown effectiveness in sensitizing cancer cells to chemotherapy. nih.gov By inhibiting CHK1, these compounds can disrupt the cell cycle arrest induced by DNA damaging agents, forcing the cells into premature mitosis and resulting in a form of cell death known as mitotic catastrophe. nih.gov This approach is particularly relevant for treating resistant cancers, where CHK1 inhibition can re-sensitize tumor cells to standard therapies. nih.gov

Effects on Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govscienceopen.com This deacetylation process leads to chromatin compaction and transcriptional repression. scienceopen.commdpi.com In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. nih.gov Therefore, HDAC inhibitors (HDACis) have been developed as anticancer drugs that can restore normal gene expression levels, leading to cell cycle arrest, differentiation, and apoptosis. nih.govnih.gov

The development of isoform-selective HDAC inhibitors is a key challenge, as all HDAC enzymes share a conserved tunnel-like active site. plos.org Thiazole-containing compounds have been investigated as potential HDAC inhibitors. While direct evidence for this compound itself is limited, the broader class of thiazole derivatives shows promise in this area. Inhibition of HDACs, particularly class I enzymes like HDAC1, HDAC2, and HDAC3, is associated with significant anti-cancer effects. nih.gov The pursuit of novel chemical structures, potentially including thiazole carboxamides, aims to achieve greater selectivity and improved therapeutic profiles for targeting specific HDACs involved in cancer. mdpi.com

Growth Inhibition in Specific Cancer Cell Lines

The antiproliferative effects of this compound analogs have been demonstrated across a variety of human cancer cell lines. These studies underscore the broad-spectrum potential of this chemical class. For example, brominated plastoquinone (B1678516) (BrPQ) analogs, which feature a related chemical scaffold, have shown significant growth inhibition in leukemia, non-small cell lung cancer, colon cancer, and breast cancer models. nih.gov

Specifically, various thiazole carboxamide derivatives have been evaluated for their cytotoxic effects. A series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides was tested against a panel of human cancer cell lines, with some compounds showing potent activity. nih.gov Compound 17l from this series was identified as a particularly potent analog against the HeLa cervical cancer cell line. nih.gov Similarly, BrPQ analogs demonstrated notable activity against several specific cell lines.

| Compound/Analog Class | Cell Line | Cancer Type | Observed Activity | Source |

|---|---|---|---|---|

| BrPQ4, BrPQ7 | NCI-H522 | Non-Small Cell Lung | Excellent to moderate antiproliferative activity. | nih.gov |

| BrPQ4, BrPQ5, BrPQ7 | HCT-116 | Colon | Remarkable antiproliferative activity (GI%: 79.99, 85.93, and 65.27, respectively). | nih.gov |

| 2-(3′-indolyl)-N-arylthiazole-4-carboxamides | A549 | Lung | Evaluated as part of a panel of human cancer cell lines. | nih.gov |

| BrPQ2, BrPQ6, BrPQ9, BrPQ10 | K-562 | Leukemia | Significant growth inhibition (GI%: 83.46, 99.57, 96.57, and 95.54, respectively). | nih.gov |

| BrPQ2 | MCF-7 | Breast | Promising activity against the T-47D breast cancer cell line (95.53% GI%), with prominent activity also noted against breast cancer models in general. | nih.gov |

| 17l | HeLa | Cervical | Identified as a most potent analogue with an IC50 of 3.41 μM. | nih.gov |

Induction of Ferroptosis in Cancer Cells

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. researchgate.net This process is distinct from apoptosis and represents an alternative pathway to eliminate cancer cells. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. researchgate.netnih.gov Inhibiting GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), triggering ferroptotic cell death. researchgate.net

Recent drug discovery efforts have identified 2-ethynylthiazole-4-carboxamide (B13950179) derivatives as a novel class of ferroptosis inducers. researchgate.netnih.gov These compounds act as highly selective and potent inhibitors of GPX4. researchgate.netnih.gov For example, the compound (R)-9i , a GPX4 inhibitor based on this scaffold, demonstrated potent cytotoxicity against the HT1080 fibrosarcoma cell line and exhibited strong binding affinity to GPX4. nih.gov By targeting GPX4, these thiazole analogs exploit a metabolic vulnerability in certain cancer cells, offering a powerful strategy for cancer therapy, particularly for tumors resistant to traditional forms of cell death. researchgate.netnih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The thiazole ring is a core component of many compounds with diverse biological activities, including antimicrobial effects. nih.gov Research into this compound analogs has confirmed their potential as antibacterial agents.

A synthesized series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides was evaluated for antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Several compounds within this series were identified as potent and selective antibacterial agents, particularly against Gram-negative bacteria. nih.gov For instance, compounds 17i , 17j , 17k , and 17o displayed significant activity. Compound 17o showed MIC values comparable to the antibiotic Ciprofloxacin against certain strains. nih.gov The antibacterial efficacy was influenced by the specific aryl substituents on the carboxamide nitrogen, indicating that this position is crucial for optimizing activity.

| Compound | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| 17i | P. putida | 12.5 | nih.gov |

| 17j | P. putida | 12.5 | nih.gov |

| 17o | Gram-negative strains | 12.5 | nih.gov |

| Ciprofloxacin (Reference) | Gram-negative strains | 12.5 | nih.gov |

Anti-inflammatory Potential

The role of HDACs extends beyond cancer into inflammatory diseases. nih.gov HDAC enzymes are involved in the regulation of inflammatory responses, and their inhibition has been shown to have therapeutic benefits in various inflammatory conditions. nih.gov For example, HDAC3 has been identified as an important factor in inflammation. nih.gov

Given that thiazole-containing compounds are being explored as HDAC inhibitors, it is plausible that this compound analogs could possess anti-inflammatory properties. By inhibiting specific HDACs involved in inflammatory pathways, these compounds could potentially reduce the production of pro-inflammatory cytokines and mitigate inflammatory processes. This suggests a therapeutic avenue for these analogs in treating inflammatory and autoimmune diseases, an area that warrants further investigation. nih.gov

Neuroprotective Effects via AMPA Receptor (AMPAR) Modulation

A critical area of research for thiazole-carboxamide analogs is their role in neuroprotection through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). AMPARs are central to fast excitatory neurotransmission in the brain, and their overactivation can lead to excitotoxicity—a key factor in neurological disorders like epilepsy, stroke, and neurodegenerative diseases. nih.gov Negative allosteric modulators (NAMs) of AMPARs are therapeutic candidates that can inhibit this excessive activation without completely blocking normal synaptic function. nih.govbohrium.com

Thiazole-4-carboxamide derivatives have emerged as potent negative allosteric modulators of AMPAR function. nih.gov These compounds bind to a site on the receptor distinct from the glutamate (B1630785) binding site, effectively reducing the receptor's response to the neurotransmitter. nih.gov This allosteric inhibition pushes the AMPAR into a distinct state that prevents both activation and positive modulation. bohrium.com

Research has identified several series of thiazole-carboxamide analogs that demonstrate significant inhibitory effects on AMPAR-mediated currents. For instance, a series of compounds designated "TC" and another designated "MMH" have shown promise. Studies using patch-clamp analysis on cells expressing AMPAR subunits revealed that these compounds can potently inhibit these currents. nih.govnih.gov Notably, the compound TC-2, which features a thiazole-4-carboxamide core connected to a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group, was found to be a particularly potent inhibitor across all tested AMPAR subunits. nih.gov Similarly, the compound MMH-5 was identified as a highly effective NAM of the GluA2 AMPAR subunit, causing a six-fold reduction in current amplitude. nih.gov

Table 1: Inhibitory Effects of Thiazole-Carboxamide Analogs on AMPAR-Mediated Currents

| Compound ID | Target Subunit(s) | Observed Effect | Source(s) |

|---|---|---|---|

| TC-2 | All AMPAR Subunits | Potent inhibition of AMPAR-mediated currents. nih.gov | nih.gov |

| MMH-3 | GluA2 | Major reduction in current amplitude. nih.gov | nih.gov |

| MMH-4 | GluA2 | Major reduction in current amplitude. nih.gov | nih.gov |

| MMH-5 | GluA2 | Strongest negative allosteric modulation; 6-fold reduction in current amplitude. nih.gov | nih.gov |

Beyond simply reducing the peak current, thiazole-carboxamide analogs also modulate the kinetics of the AMPA receptor, which includes the rates of deactivation and desensitization. nih.govnih.gov Deactivation is the process of the receptor returning to its resting state after the activating ligand (glutamate) has dissociated. nih.gov By enhancing the rate of deactivation, these compounds shorten the duration of the synaptic current, which can help prevent the excessive neuronal firing seen in conditions like epilepsy. nih.gov

Studies have shown that these compounds efficiently shift receptor kinetics. nih.gov For example, TC-2 was found to cause a substantial reduction in the weighted time constant of desensitization (τw des) in all tested receptor subunits, with decreases ranging from two to three times. nih.gov The MMH series of compounds also influenced these rates, with MMH-4 and MMH-5 specifically noted for increasing the rate of deactivation. nih.gov This ability to alter the biophysical gating properties of AMPARs is a key component of their neuroprotective potential. nih.govnih.gov

Table 2: Effects of Thiazole-Carboxamide Analogs on AMPAR Kinetics

| Compound ID | Effect on Deactivation Rate | Effect on Desensitization Rate | Source(s) |

|---|---|---|---|

| TC-2 | Enhanced deactivation rates. nih.gov | Substantial reduction (2-3 times) in desensitization time constant. nih.gov | nih.gov |

| MMH-4 | Increased deactivation. nih.gov | Influenced desensitization. nih.gov | nih.gov |

| MMH-5 | Increased deactivation. nih.gov | Reduced desensitization. nih.gov | nih.gov |

Other Reported Biological Activities of Thiazole-Carboxamide Frameworks

The thiazole ring is a versatile scaffold present in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities beyond neuroprotection. nih.gov The thiazole-carboxamide framework, in particular, has been explored for various therapeutic uses.

Substituted thiazole compounds have demonstrated a diverse range of biological effects, including:

Anticancer Activity : A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against lung (A-549), liver (Bel7402), and intestinal (HCT-8) cancer cell lines. mdpi.com Some of these compounds displayed moderate to high activity. mdpi.com Other thiazole derivatives have shown inhibitory activity against a broad range of human cancer cell lines, including leukemia, breast, colon, and prostate cancers. researchgate.net

Antimicrobial Activity : Thiazole derivatives are well-recognized for their antimicrobial properties, including antibacterial and antifungal effects. nih.govresearchgate.net They have been found to be active against multi-drug resistant Gram-negative bacteria like Pseudomonas aeruginosa and other species such as Micrococcus luteus and Bacillus spp. nih.gov

Anti-inflammatory Activity : The thiazole nucleus is a component of known non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fentiazac. researchgate.netglobalresearchonline.net This highlights the framework's potential in developing new anti-inflammatory agents. nih.gov

Antiviral and Antiparasitic Activity : Thiazole-containing drugs are used in clinical settings as anti-HIV (Ritonavir) and antiparasitic (Nitazoxanide) agents, showcasing the scaffold's broad utility in fighting infectious diseases. researchgate.netglobalresearchonline.net

The structural versatility of the thiazole-carboxamide core allows for modifications that can optimize its interaction with various biological targets, leading to a wide range of pharmacological activities. mdpi.comglobalresearchonline.net

Table 3: Compound Names Mentioned in this Article

| Compound Name/Series |

|---|

| This compound |

| TC-1 |

| TC-2 |

| TC-3 |

| TC-4 |

| TC-5 |

| MMH-1 |

| MMH-2 |

| MMH-3 |

| MMH-4 |

| MMH-5 |

| Meloxicam |

| Fentiazac |

| Ritonavir |

| Nitazoxanide |

| GYKI-52466 |

| Cyclothiazide |

| St. 2 |

| Alpelisib |

| Tiazofurin |

| Dasatinib |

| Ravuconazole |

| Sulfathiazole |

| Penicillin |

| Bleomycin |

| Celecoxib |

| Sildenafil |

| Bacitracin |

Mechanistic Investigations of Bioactive 2 Bromothiazole 4 Carboxamide Derivatives

Molecular Target Identification and Validation

The efficacy of a therapeutic agent is fundamentally linked to its interaction with specific molecular targets within the cell. For derivatives of 2-bromothiazole-4-carboxamide, research has focused on identifying these protein targets to elucidate their mechanism of action.

One notable investigation identified a novel benzothiazole (B30560) derivative, designated B4, as a potential anticancer agent for lymphoma treatment. Through RNA sequencing analysis and drug affinity responsive target stability experiments, Fibroblast Growth Factor Binding Protein 1 (FGFBP1) was identified and validated as a direct molecular target. researchgate.net The study demonstrated that B4 powerfully binds to FGFBP1, and the overexpression of this protein increased the pharmacological sensitivity to the compound, confirming its specific action. researchgate.net The downregulation of FGFBP1 by B4 leads to the inhibition of lymphoma progression, highlighting this protein as a key target for this class of compounds. researchgate.net

In other contexts, thiazole (B1198619) derivatives have been investigated for their ability to inhibit fascin, a protein involved in bundling actin filaments and crucial for cell motility. nih.gov While not all thiazole derivatives act on this target, it represents another identified molecular pathway for related chemical structures. nih.gov These findings underscore the importance of target identification and validation in understanding the diverse biological activities of thiazole-based compounds.

Ligand-Protein Binding Interactions

X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including complex arrangements of proteins bound to ligands. nih.govnih.gov This method involves crystallizing the compound-protein complex and exposing it to an X-ray beam. The resulting diffraction pattern allows for the calculation of an electron density map, from which the atomic structure of the complex can be modeled. nih.govfrontiersin.org This provides an unambiguous, static snapshot of the binding event, revealing the precise orientation and conformation of the ligand within the protein's binding pocket. frontiersin.org

While crystal structures of individual bromothiazole compounds, such as 2,4-dibromothiazole (B130268), have been determined, publicly available X-ray crystal structures of a this compound derivative in complex with a validated biological target like FGFBP1 are not prevalent. researchgate.net However, the binding of derivatives to their targets has been confirmed through other means, such as drug affinity responsive target stability experiments, which authorized that a benzothiazole derivative known as B4 powerfully binds to FGFBP1. researchgate.net The elucidation of a co-crystal structure remains a critical goal for precisely visualizing the key binding interactions that drive the compound's activity.

Once a compound-protein complex structure is determined, it can be analyzed to identify the specific amino acid residues that form the binding site and interact with the ligand. researchgate.net These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability and specificity of the binding. nih.gov

In the absence of a specific co-crystal structure for a this compound derivative with its target, analysis relies on computational methods like molecular docking and insights from related structures. researchgate.net For instance, the binding of various ligands to their targets has been shown to be mediated by key residues. In the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, residues such as Q493, N501, and K417 in the receptor-binding domain (RBD) have been identified as hotspots for binding. nih.gov Similarly, analysis of a thiazole derivative targeting a specific protein would reveal which of its residues form crucial contacts with the thiazole ring, the bromo-substituent, and the carboxamide group, thereby explaining the compound's affinity and specificity. This information is invaluable for structure-activity relationship (SAR) studies aimed at designing more potent and selective inhibitors.

Cellular Mechanisms of Action

Beyond molecular interactions, it is essential to understand how these compounds affect the behavior of cells. Research on this compound derivatives has demonstrated significant effects on fundamental cellular processes such as cell cycle progression, apoptosis, proliferation, and migration, particularly in cancer cells.

A key mechanism by which anticancer agents function is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Several studies have shown that benzothiazole derivatives are effective in this regard.

One investigation found that a novel benzothiazole derivative (BTD) induced apoptosis in colorectal cancer (CRC) cells through the mitochondrial intrinsic pathway. nih.gov This was characterized by an increase in reactive oxygen species (ROS), a loss of the mitochondrial transmembrane potential, and subsequent DNA degradation and chromatin condensation. nih.gov Other benzothiazole-based compounds were shown to cause cell cycle arrest in the G1 phase, accompanied by a decrease in the levels of key G1 proteins like cyclin D1. nih.gov Further studies on a different derivative, compound 4g, observed an accumulation of cells in the G2 phase and a significant increase in caspase 3/7 activity, which is a hallmark of apoptosis. researchgate.net Similarly, another compound was found to arrest the cell cycle in the G2/M phase. farmaceut.org This induction of apoptosis is often mediated by the activation of caspase-3 and PARP. nih.gov

Table 1: Effects of Thiazole Derivatives on Cell Cycle and Apoptosis

| Compound Type | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| Benzothiazole Derivative (BTD) | HCT116, CT26 (Colorectal) | Not specified | Mitochondrial intrinsic pathway, ROS generation | nih.gov |

| Benzothiazole-based compounds | HepG2 (Hepatocarcinoma) | G1 phase arrest | Activation of caspase-3 and PARP | nih.gov |

| Benzothiazole Derivative (4g) | HT-1376 (Bladder) | G2 phase accumulation | Increased caspase 3/7 activity | researchgate.net |

| Pyrimidine (B1678525) Derivative (4) | HCT116 (Colorectal) | G2/M phase arrest | Mitochondria-mediated cell apoptosis | farmaceut.org |

The ability of cancer cells to proliferate uncontrollably and migrate to distant sites (metastasis) is a primary cause of mortality. Derivatives of this compound have shown significant promise in inhibiting these processes.

A novel benzothiazole derivative (BTD) was observed to suppress the proliferation of colorectal cancer cells in vitro. nih.gov Furthermore, the same compound effectively inhibited the migration and invasion ability of these cells. researchgate.netnih.gov Studies on a broad range of 63 newly designed thiazole derivatives found that many exhibited potent antimigration activities, with the most potent analogue inhibiting 50% of cell migration at a nanomolar concentration. nih.gov These compounds also demonstrated significant anti-invasion properties in a Matrigel assay. nih.gov Another study on a pyrimidine derivative showed it could inhibit the proliferation, colony formation, migration, and invasion of HCT116 cells in a dose-dependent manner. farmaceut.org The inhibition of proliferation is a common feature, with some compounds suppressing the viability of cancer cells and inhibiting key signaling pathways like MEK/ERK that control growth. farmaceut.orgnih.gov

Table 2: Inhibitory Effects of Thiazole Derivatives on Proliferation and Migration

| Compound Type | Cell Line | Proliferation Inhibition | Migration/Invasion Inhibition | Reference |

| Benzothiazole Derivative (BTD) | HCT116, CT26 (Colorectal) | Suppressed cell proliferation | Inhibited migration and invasion | nih.gov |

| Thiazole Derivative (5p) | MDA-MB-231 (Breast) | IC50 of 24 nM (migration) | Potent anti-invasion activity | nih.gov |

| Pyrimidine Derivative (4) | HCT116 (Colorectal) | IC50 of 8.04 µM (48h) | Inhibited migration and invasion | farmaceut.org |

| BRD4 Inhibitor ((+)-JQ1) | HaCAT (Keratinocytes) | Suppressed cell viability | Not specified | nih.gov |

Modulation of Gene Expression Profiles

Derivatives of this compound have been implicated in the modulation of gene expression, primarily through the inhibition of key protein kinases that regulate transcription factors. One of the core mechanisms identified involves the non-canonical NF-κB (Nuclear Factor kappa B) signaling pathway.

NF-κB-inducing kinase (NIK), a serine/threonine kinase, is a critical regulator of the non-canonical NF-κB pathway. google.com This pathway's activation leads to the processing of the p100 protein into the p52 protein, which then forms a heterodimer with RelB. google.com This p52/RelB complex translocates to the nucleus and mediates the expression of a specific set of genes. google.com The NIK signaling pathway is activated by various ligands, including B-cell activating factor (BAFF) and CD40 ligand, and plays a significant role in immune responses and inflammation. google.com

A patent for pyrrolidinone derivatives as inhibitors of NIK describes the synthesis of a compound using this compound as a starting material. google.com The resulting derivatives are designed to inhibit NIK, thereby blocking the downstream signaling events that lead to gene expression. google.com By inhibiting NIK, these compounds can prevent the production of inflammatory molecules that are downstream targets of this pathway. google.com

While the mechanistic link between NIK inhibition by a this compound derivative and the subsequent impact on gene expression is established, specific studies detailing the transcriptomic profile or a comprehensive list of up- or down-regulated genes following treatment with such compounds are not extensively available in the public domain. Research has focused on the synthesis and kinase inhibitory activity of these derivatives, with the downstream gene expression effects being an inferred consequence of the primary mechanism of action. google.com Similarly, other thiazole derivatives have been investigated as inhibitors of ALK5, a kinase involved in the TGF-β signaling pathway which also culminates in changes to gene expression, though these studies did not specifically involve this compound. nih.gov

Further research, including transcriptomic analyses such as RNA-sequencing, would be necessary to fully elucidate the specific gene expression signatures modulated by this compound derivatives.

Biophysical Characterization of Receptor Modulation

The biophysical interactions between bioactive thiazole-carboxamide derivatives and their protein targets, particularly ion channels, have been characterized to understand their modulatory effects at a molecular level. These studies are crucial for deciphering the precise mechanism of action and for structure-activity relationship (SAR) analyses.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology has been a pivotal technique in characterizing the effects of this compound derivatives on ion channels, with a particular focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Recent studies have utilized whole-cell patch-clamp recordings on HEK293T cells expressing various AMPA receptor subunits to investigate the modulatory effects of a series of thiazole-carboxamide derivatives. These experiments have demonstrated that these compounds can act as negative allosteric modulators of AMPA receptor function.

One such study investigated a series of five thiazole-carboxamide derivatives, designated TC-1 to TC-5. The findings revealed that all tested compounds potently inhibited AMPA receptor-mediated currents across different subunit compositions (GluA1, GluA2, GluA1/2, and GluA2/3). Among these, the TC-2 derivative was identified as the most potent inhibitor for all tested subunits. This inhibition was quantified by determining the half-maximal inhibitory concentration (IC50), with TC-2 exhibiting IC50 values in the low micromolar range for various AMPA receptor subunit combinations.

The patch-clamp analysis also provided detailed insights into the kinetics of receptor modulation. The application of these thiazole-carboxamide derivatives was found to alter the deactivation and desensitization rates of the AMPA receptors. Specifically, the compounds were shown to enhance the rate of deactivation, which contributes to their neuroprotective potential by shortening the duration of the receptor's response to glutamate.

Another investigation focused on a series of thiazole carboxamide derivatives, MMH-1 to MMH-5, and their effects on the GluA2 AMPA receptor subunit. This research confirmed the inhibitory action of these compounds, with MMH-5 demonstrating the most significant reduction in current amplitude. The study also highlighted the influence of these derivatives on receptor kinetics, noting that MMH-5 and MMH-4 increased the rate of deactivation, while MMH-5 also decreased desensitization. These findings underscore the potential of these compounds as negative allosteric modulators of GluA2-containing AMPA receptors.

The data gathered from these electrophysiological studies are summarized in the table below, illustrating the structure-activity relationships and the quantitative impact of these derivatives on AMPA receptor function.

| Compound ID | AMPA Receptor Subunit | IC50 (µM) | Effect on Deactivation Rate | Effect on Desensitization Rate |

| TC-1 | GluA2 | 3.3 | Enhanced | Not specified |

| TC-2 | GluA1 | 3.20 | Enhanced | Not specified |

| GluA2 | 3.02 | Enhanced | Not specified | |

| GluA1/2 | 3.1 | Enhanced | Not specified | |

| GluA2/3 | 3.04 | Enhanced | Not specified | |

| TC-5 | GluA2 | 3.35 | Enhanced | Not specified |

| MMH-4 | GluA2 | Not specified | Increased | Not specified |

| MMH-5 | GluA2 | Not specified | Increased | Reduced |

Computational and Theoretical Studies in 2 Bromothiazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the interaction between a ligand, such as 2-Bromothiazole-4-carboxamide, and its biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity.

In the context of thiazole (B1198619) derivatives, molecular docking has been extensively used to identify potential biological targets and to understand the key interactions that drive binding. For instance, studies on various thiazole carboxamide derivatives have used docking to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target's active site. nih.govnih.gov For this compound, docking studies would be instrumental in screening potential protein targets, such as those involved in cancer or inflammatory diseases where thiazole derivatives have shown promise. nih.govmdpi.com By predicting its binding mode, researchers can hypothesize which substitutions on the thiazole ring might enhance binding affinity and selectivity, thus guiding the synthesis of more potent analogues. nih.gov

A hypothetical docking study of this compound against a target like Cyclooxygenase-2 (COX-2) could yield results summarizing binding energy and key interactions.

| Parameter | Predicted Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.8 | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 | Arg120 (Amide O), Ser530 (Amide NH) |

| Hydrophobic Interactions | 4 | Val349, Leu352, Tyr385, Phe518 |

| π-Stacking Interactions | 1 | Tyr385 (Thiazole ring) |

| This table is illustrative and presents hypothetical data for this compound based on typical results for similar compounds. |

Molecular Dynamics Simulations for Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. frontiersin.org MD simulations calculate the motion of every atom in the system by solving Newton's equations of motion, providing a detailed picture of the conformational changes and stability of the complex. nih.govmdpi.com This technique is essential for elucidating the binding mechanism, assessing the stability of the docked pose, and understanding how the ligand and protein adapt to each other upon binding. frontiersin.orgdovepress.com

For thiazole-based inhibitors, MD simulations have been used to confirm the stability of docking predictions and to explore the dynamic behavior of the ligand in the active site. nih.govmdpi.com These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex over the simulation time, typically nanoseconds. nih.gov Applying MD simulations to the this compound-target complex would allow researchers to verify the stability of its predicted binding mode. It would also help to identify key water molecules that might mediate interactions and to understand the flexibility of different parts of the protein upon ligand binding, which can be crucial for allosteric modulation or resistance mechanisms. nih.govmdpi.com The results of MD simulations can provide a more accurate estimation of binding free energies, offering a clearer picture of the ligand's potency. nih.gov

| Simulation Parameter | Typical Value/Observation | Purpose |

| Simulation Time | 100-500 ns | To observe significant conformational changes and ensure system equilibrium. mdpi.com |

| RMSD of Protein Backbone | < 3 Å | Indicates the stability of the protein structure during the simulation. nih.gov |

| RMSD of Ligand | < 2 Å | Indicates the stability of the ligand's binding pose within the active site. nih.gov |

| Key Interaction Persistence | > 80% of simulation time | Confirms the importance of specific hydrogen bonds or hydrophobic contacts. |

| This table is illustrative and based on common practices and findings in MD simulation studies. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

In QSAR studies of thiazole derivatives, various molecular descriptors are calculated, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. fao.org These descriptors are then correlated with a measured biological endpoint, like the half-maximal inhibitory concentration (IC50), using statistical methods like multiple linear regression. laccei.org Such studies have revealed that for certain series of thiazoles, specific substitutions, such as electron-withdrawing groups at particular positions, can enhance antimicrobial or anticancer activity. nih.govnih.gov

For this compound, a QSAR model could be developed using a dataset of related bromothiazole analogues with known biological activities. The model would help to quantify the impact of the bromine atom at the 2-position and the carboxamide group at the 4-position on the desired biological effect. This would enable researchers to predict the activity of novel derivatives where, for example, the bromine is replaced by other halogens or the carboxamide is modified, thereby streamlining the design of more effective compounds. nih.govfao.org

| Molecular Descriptor | Definition | Relevance to Biological Activity |

| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Influences membrane permeability and binding to hydrophobic pockets in proteins. |

| TPSA (Topological Polar Surface Area) | The sum of surfaces of polar atoms (usually oxygens and nitrogens). | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. fao.org |

| Molecular Weight (MW) | The mass of one mole of the substance. | A fundamental parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Dipole Moment | A measure of the net molecular polarity. | Affects solubility and the ability to form dipole-dipole interactions with a target. |

| This table presents key molecular descriptors used in QSAR modeling and their general relevance. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net DFT calculations can provide highly accurate information about molecular geometry, electronic properties, and reactivity. nih.govmdpi.com

One of the key applications of DFT is the calculation of the electron density distribution within a molecule. nih.gov This information can be visualized through molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov These maps are invaluable for identifying reactive sites: electron-rich (nucleophilic) regions are prone to attack by electrophiles, while electron-poor (electrophilic) regions are susceptible to nucleophilic attack. nih.gov DFT studies on related thiazole compounds have used these maps to understand their reactivity and interaction patterns. mdpi.comscirp.org

For this compound, DFT calculations and MEP mapping would reveal the electronic character of its different atoms. This would help in predicting which parts of the molecule are likely to engage in hydrogen bonding (e.g., the amide group) and which are susceptible to metabolic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) would further elucidate its chemical reactivity and kinetic stability. mdpi.com

| Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and interactions. |

| This table is illustrative, showing typical DFT-calculated electronic properties. |

Prediction of Pharmacokinetic Profiles (e.g., Metabolic Stability)

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with poor pharmacokinetic profiles. Various computational models are used to predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.govresearchgate.net

For thiazole derivatives, computational tools have been used to predict their drug-likeness based on criteria like Lipinski's Rule of Five and to estimate their metabolic fate. nih.govnih.gov Metabolic stability is often predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. The parts of a molecule most susceptible to oxidation or other metabolic transformations can be highlighted by these predictive models.

For this compound, in silico ADME models would provide crucial early-stage data on its potential as a drug. These models can predict its intestinal absorption, plasma protein binding, and whether it is likely to be a substrate or inhibitor of key metabolic enzymes. Predicting its metabolic stability would involve identifying which atoms are most likely to undergo phase I (e.g., oxidation, reduction, hydrolysis) or phase II (e.g., glucuronidation) metabolism. This information is vital for designing analogues with improved pharmacokinetic properties and a lower risk of drug-drug interactions. researchgate.net

| ADME Property | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| Metabolic Stability (t½ in liver microsomes) | Moderate | The compound is expected to have a reasonable duration of action. |

| This table presents hypothetical in silico ADME predictions for this compound. |

Future Research Directions and Therapeutic Implications

Rational Drug Design and Optimization Strategies

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new medicines based on a deep understanding of biological targets. epa.gov For 2-bromothiazole-4-carboxamide, these strategies are crucial for enhancing potency, selectivity, and pharmacokinetic properties.

Future efforts will likely focus on structure-activity relationship (SAR) studies to understand how modifications to the this compound core affect its biological activity. For instance, research on related 2-aminothiazole-4-carboxamide (B58295) inhibitors of Checkpoint Kinase 1 (CHK1) has demonstrated that specific combinations of substructures can lead to significant improvements in cell-based activity while maintaining high selectivity against other kinases like CDK2. nih.gov X-ray crystallography of these compounds in complex with their target proteins has revealed key interactions at the ATP binding site, guiding further optimization. nih.gov

Computational methods, such as molecular docking and multi-objective evolutionary algorithms, will play a pivotal role. nih.govarxiv.org These techniques allow for the virtual screening of large compound libraries and the de novo design of molecules with optimized properties, such as high efficacy and low off-target effects. arxiv.org By modeling the interactions between this compound derivatives and their biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. epa.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs with diverse activities. mdpi.comtandfonline.com While the specific biological targets of this compound are still under broad investigation, its derivatives have shown promise in several therapeutic areas.

Research into related thiazole-containing compounds suggests a wealth of potential applications. For example, 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been synthesized and evaluated as cytotoxic agents against human cancer cell lines, including breast and colorectal cancer. nih.gov Another analogue, 2-beta-D-Ribofuranosylthiazole-4-carboxamide (Tiazofurin), has been identified as a potential antitumor agent for lung tumors and metastases. nih.gov

Furthermore, the broader class of 2-aminothiazoles has been associated with a vast array of biological activities, including:

Anticancer mdpi.com

Antimicrobial mdpi.com

Anti-inflammatory mdpi.comtandfonline.com

Antiviral mdpi.com

Anti-HIV mdpi.comtandfonline.com

Future research should, therefore, involve extensive biological screening of this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic opportunities. The exploration of its potential as an inhibitor of ATP-binding cassette (ABC) transporters, which are involved in drug resistance, could also be a fruitful area of investigation. nih.gov

Development of Advanced and Sustainable Synthetic Protocols

The advancement of synthetic chemistry is critical for the efficient and environmentally friendly production of drug candidates. For this compound, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes.

Research into novel synthetic methodologies for creating substituted thiazoles is ongoing. For example, methods for the synthesis of 2-amino-4-halothiazoles, which are key intermediates, have been explored. nih.gov These include the "halogen dance" rearrangement to form 2-Boc-amino-4-bromothiazole. nih.gov Such advanced chemical strategies will be instrumental in creating diverse libraries of this compound analogues for biological evaluation.

Potential for Combination Therapies and Multi-Target Modulators

The complexity of many diseases, such as cancer and inflammatory conditions, often necessitates treatment with multiple drugs. An emerging strategy in drug discovery is the development of single molecules that can modulate multiple targets simultaneously, known as multi-target modulators. nih.gov This approach can offer improved efficacy and a better side-effect profile compared to combination therapies. nih.gov

The this compound scaffold is well-suited for the design of multi-target ligands. By incorporating different pharmacophores into the core structure, it may be possible to create compounds that interact with multiple biological targets relevant to a specific disease. For example, researchers have successfully developed dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl scaffold, which have shown promise in alleviating inflammatory pain. nih.gov

Future research in this area could involve the rational design of this compound derivatives that also target other relevant pathways. For instance, in the context of cancer, a compound could be designed to inhibit a specific kinase while also targeting a protein involved in drug resistance. nih.gov The potential of 2-beta-D-Ribofuranosylthiazole-4-carboxamide as an antitumor agent for lung cancer and its metastases also opens avenues for exploring its use in combination with other chemotherapeutic agents. nih.gov

Pre-Clinical Development Considerations (General Research Trajectory)

Once a promising this compound derivative has been identified through initial screening and optimization, it must undergo a rigorous pre-clinical development process before it can be considered for human trials. This trajectory involves a series of in vitro and in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile.

The initial steps involve comprehensive in vitro testing to confirm the compound's mechanism of action and to assess its activity in relevant cell-based models of disease. This is followed by ADME (absorption, distribution, metabolism, and excretion) studies to understand how the compound is processed by the body.

If the compound shows promise in these initial studies, it will then be evaluated in animal models of the target disease to assess its in vivo efficacy. These studies are crucial for determining the potential therapeutic dose and for identifying any potential safety concerns. Toxicology studies are also conducted in animals to evaluate the compound's safety profile at different dose levels.

The data gathered during pre-clinical development is compiled into an Investigational New Drug (IND) application, which is submitted to regulatory authorities for approval to begin clinical trials in humans. The entire pre-clinical process is complex and requires a multidisciplinary team of scientists to ensure that only the most promising and safest drug candidates advance to human testing.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromothiazole-4-carboxamide, and how do reaction conditions influence yield?